

# Spectral characterization of 1-Tetradecanol (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B045765

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## Spectral Characterization of 1-Tetradecanol: A Technical Guide

### Introduction

**1-Tetradecanol**, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula  $\text{CH}_3(\text{CH}_2)_{12}\text{CH}_2\text{OH}$ .<sup>[1]</sup> It presents as a white, waxy solid and finds applications in the cosmetics industry as an emollient in products like cold creams and as an intermediate in the chemical synthesis of other products, such as surfactants.<sup>[1][2]</sup> A thorough understanding of its molecular structure is crucial for its application, and this is achieved through various spectroscopic techniques. This guide provides an in-depth analysis of the spectral data of **1-tetradecanol** obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy of 1-Tetradecanol

The <sup>1</sup>H NMR spectrum of **1-tetradecanol** provides a proton map of the molecule. The signals are characterized by their chemical shift (δ), multiplicity, and integration.

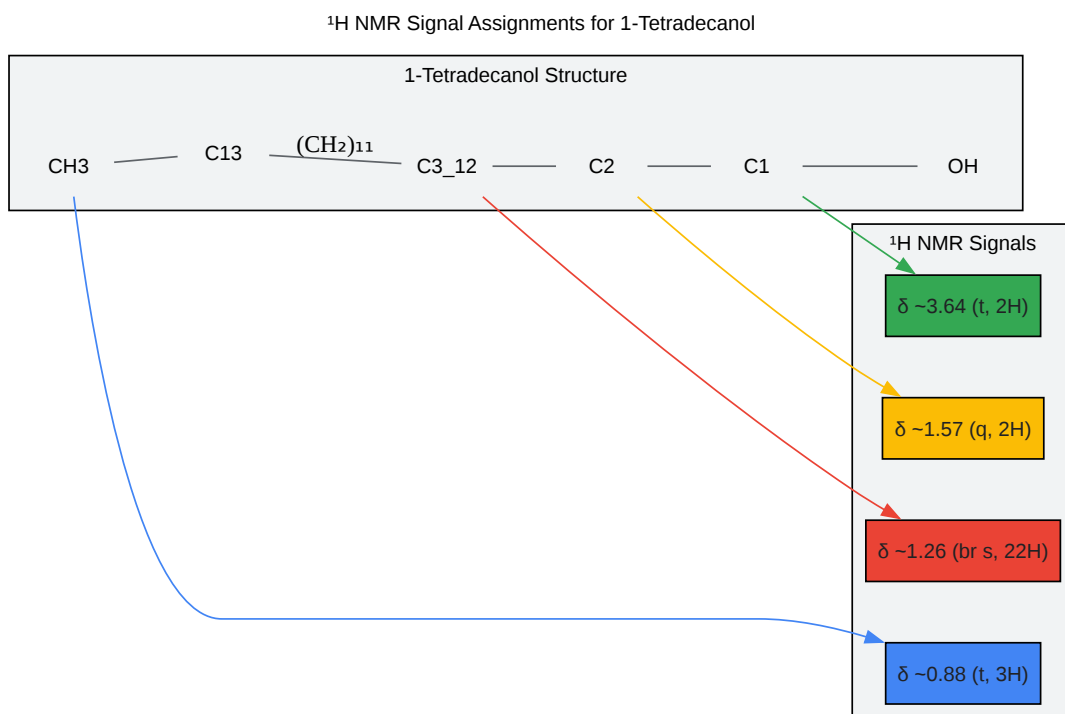
Table 1:  $^1\text{H}$  NMR Spectral Data for **1-Tetradecanol**

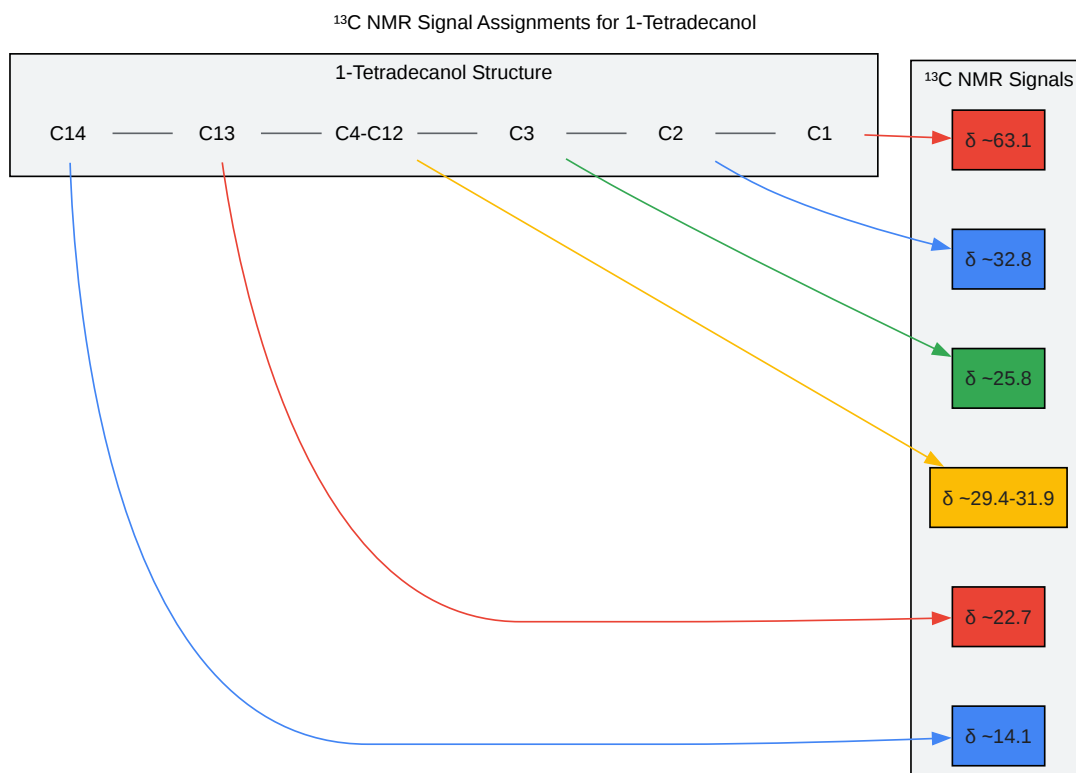
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH <sub>2</sub> -OH (C1)
~1.57	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -OH (C2)
~1.26	Broad Singlet	~22H	-(CH <sub>2</sub> ) <sub>11</sub> - (C3-C13)
~0.88	Triplet	3H	-CH <sub>3</sub> (C14)

Data sourced from SpectraBase and ChemicalBook.[\[3\]](#)[\[4\]](#)

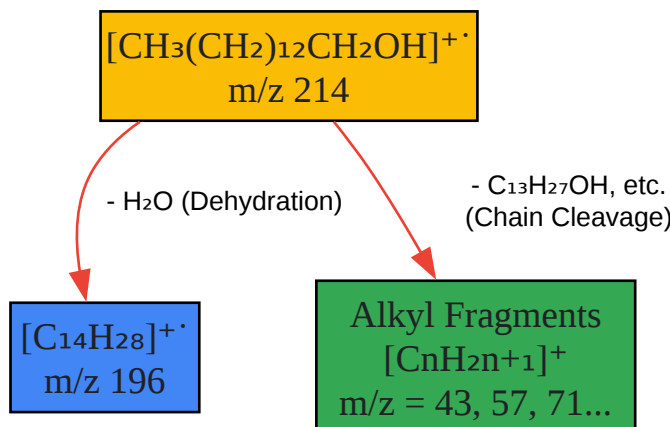
Interpretation of the  $^1\text{H}$  NMR Spectrum:

- The triplet at approximately 3.64 ppm corresponds to the two protons on the carbon atom bonded to the hydroxyl group (C1). The signal is split into a triplet by the two adjacent protons on C2.
- The quintet around 1.57 ppm is assigned to the two protons on the C2 carbon, which are split by the protons on both C1 and C3.
- The large, broad singlet at approximately 1.26 ppm represents the overlapping signals of the 22 protons of the long methylene chain (-(CH<sub>2</sub>)<sub>11</sub>-).
- The triplet at about 0.88 ppm corresponds to the three protons of the terminal methyl group (C14), split by the two adjacent protons on C13.





## Major Fragmentation Pathways of 1-Tetradecanol in MS



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## References

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